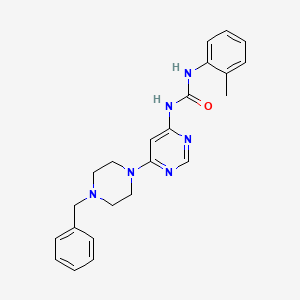

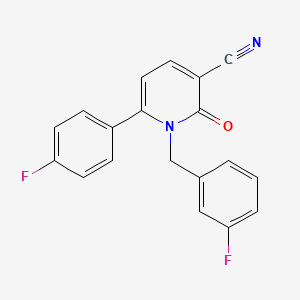

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPU and has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Supramolecular Complex Formation

The study by Chetia and Iyer (2006) explores the utilization of 2,6-bis(2-benzimidazolyl)pyridine, a compound structurally related to 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea, as a neutral receptor for urea recognition. This receptor forms highly stable supramolecular complexes with urea via self-assembly, characterized by spectroscopy and X-ray diffraction analysis. The unique design showcases the potential for chemical and biological recognition applications (Chetia & Iyer, 2006).

Synthesis of Pyrimidinyl and Thiazolyl Ureas

Research conducted by Hurst et al. (1988) involves the synthesis of various disubstituted ureas and thioureas through the treatment of pyrimidin-amines with isocyanates and isothiocyanates. This work lays the groundwork for understanding the reactivity and potential applications of pyrimidinyl compounds in developing new chemical entities (Hurst et al., 1988).

Anticancer and Anti-inflammatory Activities

Altenbach et al. (2008) describe the synthesis and evaluation of 2-aminopyrimidines as ligands for the histamine H4 receptor, starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. The optimization led to compounds exhibiting potent in vitro activity and acting as anti-inflammatory agents in animal models. This highlights the therapeutic potential of pyrimidinyl compounds as anticancer and anti-inflammatory agents (Altenbach et al., 2008).

Antimicrobial and Antioxidant Agents

Basha et al. (2021) synthesized a series of pyrimidinyl benzazolyl urea derivatives, demonstrating prominent antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger. Additionally, these compounds exhibited significant radical scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Basha et al., 2021).

Cholinesterase and Aβ-Aggregation Inhibition

Mohamed et al. (2011) developed a group of 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and N-benzhydrylpyrimidin-4-amines, evaluating them as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds, particularly compound 6f and 7f, showed promising activity profiles, supporting the utility of pyrimidinyl compounds in addressing Alzheimer's disease (AD) pathology (Mohamed et al., 2011).

Eigenschaften

IUPAC Name |

1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O/c1-18-7-5-6-10-20(18)26-23(30)27-21-15-22(25-17-24-21)29-13-11-28(12-14-29)16-19-8-3-2-4-9-19/h2-10,15,17H,11-14,16H2,1H3,(H2,24,25,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILZCKRGLCQDIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B2718153.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)

![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2718159.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2718161.png)

![3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2718171.png)